1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(3-fluoro-5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-12(15)13(16-9-10)14(19)17-4-6-18(7-5-17)22(20,21)11-2-3-11/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJSPGMOXCIRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could include:
Formation of the cyclopropanesulfonyl chloride: This can be achieved by reacting cyclopropane with chlorosulfonic acid.
Nucleophilic substitution: The cyclopropanesulfonyl chloride can then react with piperazine to form 1-(cyclopropanesulfonyl)piperazine.
Acylation: The final step involves the acylation of 1-(cyclopropanesulfonyl)piperazine with 3-fluoro-5-methylpyridine-2-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Substituents in Piperazine Derivatives
Key Observations:
Aromatic sulfonyl groups (e.g., in ) enhance π-π stacking but may reduce solubility compared to aliphatic sulfonyl moieties .
Aromatic Carbonyl Groups :
- The 3-fluoro-5-methylpyridine-2-carbonyl group in the target compound combines fluorine’s electronegativity with methyl’s lipophilicity, a strategy seen in BAY 87-2243 (), where trifluoromethoxy groups improve target binding .
- Benzoyl derivatives (e.g., ) show cytotoxic activity, suggesting the pyridine-carbonyl group in the target compound may similarly interact with enzymatic targets .
Piperazine Core Modifications :
- Substitutions at the 4-position (e.g., 4-chlorobenzhydryl in ) correlate with cytotoxicity, highlighting the importance of steric and electronic tailoring for biological activity .
Physicochemical Properties
- Solubility : Sulfonyl groups generally reduce aqueous solubility, but the pyridine ring’s nitrogen may counteract this via hydrogen bonding .
Biological Activity
1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C13H15F1N2O2S
- Molecular Weight : 282.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various metabolic pathways. The cyclopropanesulfonyl group may enhance the compound's binding affinity, while the piperazine moiety contributes to its pharmacological profile.
Key Mechanisms:
- Enzyme Inhibition : The compound is believed to act as a reversible inhibitor of certain enzymes, impacting metabolic processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against specific bacterial strains, with potential applications in treating infections.
- Cytotoxicity : Evaluations on cancer cell lines show varying degrees of cytotoxic effects, indicating its potential as an anticancer agent.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | IC50 = 27 µM in cancer cell lines | |
| Enzyme Inhibition | Reversible inhibition of MAO-B |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Parent Compound | Baseline activity | N/A |
| 1-(Cyclopropanesulfonyl)-4-(methyl) | Increased cytotoxicity | 20 |
| 1-(Cyclopropanesulfonyl)-4-(fluoro) | Enhanced enzyme inhibition | 15 |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of the compound revealed significant activity against Gram-negative bacteria, particularly E. coli. The compound demonstrated an ID50 value of approximately , suggesting a potent inhibitory effect on bacterial growth. -
Cytotoxicity in Cancer Research :
In vitro tests on various cancer cell lines indicated that the compound exhibits selective cytotoxicity. For instance, it showed an IC50 value of 27 µM against L929 fibroblast cells, indicating a favorable safety profile compared to other tested compounds . -
Neuroprotective Potential :
Recent investigations into the neuroprotective effects of the compound suggest its potential role in treating neurodegenerative diseases by modulating monoamine oxidase (MAO) activity. It was found to selectively inhibit MAO-B, which is implicated in neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
